Erismodegib, also known as NVP-LDE-225 or Sonidegib, is a small molecule inhibitor that acts on the Hedgehog (Hh) signaling pathway. [, ] This pathway plays a crucial role in embryonic development and tissue maintenance. [] While Hh signaling is relatively inactive in adult tissues, its aberrant activation has been linked to various malignancies. [] Erismodegib specifically targets the Smoothened (SMO) receptor within the Hh pathway, hindering the pathway's activation. [, ] This inhibitory action on a pathway implicated in cancer development makes Erismodegib a valuable tool in cancer research.
This synthesis method is advantageous due to its high yield, avoidance of harsh conditions, and suitability for industrial production. []
While a detailed molecular structure analysis is not provided in the given papers, Erismodegib's molecular formula is C25H28F3N5O2. [] The synthesis process suggests a structure containing a pyridine ring substituted with a 2,6-dimethylmorpholine group and an amide linkage to a biphenyl moiety with a trifluoromethoxy substituent.
Erismodegib exerts its effect by antagonizing the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] In the absence of Hh ligand, SMO remains inactive, and the pathway remains off. [] Upon Hh ligand binding, SMO is activated, leading to the downstream activation of GLI transcription factors, which then regulate gene expression involved in cell proliferation, survival, and differentiation. [] By binding to SMO, Erismodegib prevents its activation, effectively blocking the Hh pathway and inhibiting its downstream effects. [, , ]
Hedgehog Pathway Investigation: Erismodegib serves as a valuable tool for investigating the role of the Hh pathway in various cellular processes, including stem cell maintenance, differentiation, and tumor development. [, ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6